molecular formula C13H20N2O5 B2495464 5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate CAS No. 926649-63-0

5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate

Cat. No.: B2495464
CAS No.: 926649-63-0
M. Wt: 284.312
InChI Key: CMQZHEFVUZNYSY-DTWKUNHWSA-N
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Description

Structural Classification of Bicyclic Heterocyclic Systems

Bicyclic heterocycles are classified by their ring junctions: fused (shared adjacent atoms) or bridged (non-adjacent bridgehead atoms). The title compound belongs to the fused category, with pyrrole and isoxazole rings sharing two adjacent nitrogen and oxygen atoms, respectively (Figure 1).

Table 1: Key Structural Features of the Title Compound

Feature Description
Core Structure Fused pyrrolo[3,4-d]isoxazole bicyclic system
Heteroatoms Nitrogen (pyrrole), Oxygen (isoxazole)
Functional Groups Tert-butyl and ethyl dicarboxylate esters at positions 3 and 5
Bridgehead Atoms N1 (pyrrole) and O1 (isoxazole)

The IUPAC name reflects its substitution pattern: the tert-butyl and ethyl esters at positions 3 and 5 introduce steric bulk and modulate solubility.

Historical Development of Pyrrolo-Isoxazole Hybrid Scaffolds

The synthesis of pyrrolo-isoxazole hybrids dates to mid-20th-century cycloaddition strategies, but advances in regioselective methods have refined their accessibility. Early routes relied on thermal 1,3-dipolar cycloadditions between nitrones and maleimides, often yielding mixtures requiring tedious separation. Modern approaches, such as aqueous-phase non-catalytic cycloadditions (e.g., glyoxal bis-nitrones with N-substituted maleimides), achieve >90% regioselectivity in 10–15 minutes, underscoring efficiency gains.

Notable Milestones:

  • 2007: Aldol condensation of 4-cyanopyrrolidin-3-ones enabled access to pyrrolo[3,4-c]isoxazoles.
  • 2020: Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazoles demonstrated nanomolar antiproliferative activity, highlighting therapeutic potential.
  • 2024: Sustainable synthesis of bis-pyrrolo isoxazoles in water marked a shift toward green chemistry.

Significance of Dicarboxylate Functionalization in Heterocyclic Chemistry

Dicarboxylate groups in bicyclic systems enhance hydrogen-bonding capacity, solubility, and binding affinity toward biological targets. In the title compound, the tert-butyl and ethyl esters balance lipophilicity and metabolic stability:

Table 2: Impact of Dicarboxylate Substituents

Substituent Role Effect on Properties
Tert-butyl Steric hindrance Stabilizes against enzymatic hydrolysis
Ethyl Moderate polarity Improves solubility in organic solvents

The ester groups also serve as synthetic handles for further derivatization. For instance, hydrolysis to carboxylic acids enables conjugation with biomolecules, while transesterification facilitates prodrug development.

Properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-5-18-11(16)10-8-6-15(7-9(8)20-14-10)12(17)19-13(2,3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQZHEFVUZNYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2C1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H20N2O5
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 926649-63-0
  • IUPAC Name : 5-O-tert-butyl 3-O-ethyl (3aS,6aR)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3,5-dicarboxylate

Research indicates that compounds similar to 5-tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole derivatives exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : These compounds have shown significant antioxidant properties which help in scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, they may reduce chronic inflammation associated with various diseases.
  • Anticancer Properties : Preliminary studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Activity Type Effect Reference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines
AnticancerInhibition of cell growth in breast and colon cancer cell lines

Case Studies

  • Study on Antioxidant Properties :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[3,4-D]isoxazole exhibited potent antioxidant activity comparable to established antioxidants like ascorbic acid. The mechanism was attributed to their ability to donate electrons and neutralize free radicals.
  • Anti-inflammatory Research :
    • Research conducted by Smith et al. (2021) showed that treatment with pyrrolo[3,4-D]isoxazole derivatives significantly reduced inflammation in animal models of arthritis. The compounds were found to inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators.
  • Anticancer Activity :
    • A recent publication highlighted the efficacy of pyrrolo[3,4-D]isoxazole derivatives against various cancer cell lines. The study revealed that these compounds induced apoptosis via the intrinsic pathway and were effective against multidrug-resistant cancer cells.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate exhibit promising anticancer properties. For instance, derivatives of pyrrolo[3,4-D]isoxazole have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolo[3,4-D]isoxazole and tested their efficacy against breast cancer cells. The results demonstrated that certain derivatives led to a significant reduction in cell viability compared to controls.

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Compounds with similar isoxazole structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study:
A study published in Neuropharmacology explored the neuroprotective effects of isoxazole derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative damage and improve neuronal survival rates.

Pesticide Development

The unique chemical properties of this compound make it a candidate for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control solutions.

Case Study:
Research conducted by agricultural scientists evaluated the efficacy of pyrrolo[3,4-D]isoxazole derivatives against common agricultural pests. The results showed that these compounds significantly reduced pest populations while being less toxic to beneficial insects.

Plant Growth Regulators

There is potential for this compound to be utilized as a plant growth regulator due to its structural similarity to known growth-promoting agents.

Case Study:
Field trials conducted on crops treated with isoxazole derivatives indicated enhanced growth rates and yield compared to untreated controls. These findings suggest that such compounds could be integrated into sustainable agricultural practices.

Polymer Chemistry

The incorporation of isoxazole-based compounds into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength.

Case Study:
Research published in Polymer Science demonstrated that polymers modified with pyrrolo[3,4-D]isoxazole derivatives exhibited improved thermal resistance and tensile strength compared to conventional polymers.

Coatings and Adhesives

Due to their chemical stability and adhesion properties, derivatives of this compound are being investigated for use in coatings and adhesives.

Case Study:
A study highlighted the use of isoxazole-based coatings that provided superior protection against environmental degradation compared to traditional coatings.

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group in the target compound likely enhances metabolic stability compared to the benzotriazole-carbonyl group in Compound 24, which may increase polarity and solubility .

Historical Pyrrole Dicarboxylates ()

Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate (1931 synthesis) provides a historical contrast:

Property Target Compound Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate
Core Structure Pyrrolo-isoxazole Pyrrole
Substituents Tert-butyl, ethyl esters Ethyl esters, propyl, formyl groups
Synthetic Route Not explicitly described Sulphonyl chloride-mediated oxidation
Stability Likely high (tert-butyl group) Low (decomposes above 210°C)
Derivatization Not reported Forms hydrazones/semicarbazones

Key Observations :

  • The isoxazole ring in the target compound likely enhances aromatic stability compared to the simpler pyrrole core in the 1931 compound .
  • The tert-butyl group may offer superior steric protection against hydrolysis compared to the propyl and formyl groups in the older derivative .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s ester groups enable modular derivatization, akin to Compounds 24 and 7, which were optimized for autotaxin inhibition .
  • Stability and Solubility : The tert-butyl group may improve pharmacokinetic properties relative to historical pyrrole dicarboxylates, which lacked such stabilizing motifs .
  • Unresolved Questions : Direct pharmacological data for the target compound are absent; its activity in autotaxin or other enzyme assays remains speculative without experimental validation.

Q & A

Q. How are stereochemical challenges addressed during large-scale synthesis?

  • Methodological Answer : Chiral HPLC with amylose-based columns resolves enantiomers. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforces stereocontrol during key cyclization steps. X-ray crystallography confirms absolute configurations for regulatory compliance .

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